Aziridin-1-yl(pyrazin-2-yl)methanone
CAS No.: 73058-38-5
Cat. No.: VC16010462
Molecular Formula: C7H7N3O
Molecular Weight: 149.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73058-38-5 |
|---|---|
| Molecular Formula | C7H7N3O |
| Molecular Weight | 149.15 g/mol |
| IUPAC Name | aziridin-1-yl(pyrazin-2-yl)methanone |
| Standard InChI | InChI=1S/C7H7N3O/c11-7(10-3-4-10)6-5-8-1-2-9-6/h1-2,5H,3-4H2 |
| Standard InChI Key | GZPJCIFUCHNUNY-UHFFFAOYSA-N |
| Canonical SMILES | C1CN1C(=O)C2=NC=CN=C2 |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
Aziridin-1-yl(pyrazin-2-yl)methanone consists of a three-membered aziridine ring (CN) fused to a six-membered pyrazine ring (CN) via a ketone functional group. The aziridine ring introduces significant ring strain due to its 60° bond angles, while the pyrazine ring contributes aromaticity and planar geometry . The carbonyl group bridges these two heterocycles, creating a conjugated system that influences electronic distribution and reactivity.
Spectroscopic Identification
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IR Spectroscopy: Stretching vibrations at 1680–1700 cm confirm the presence of the carbonyl group .
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NMR: -NMR signals at δ 3.2–3.5 ppm correspond to aziridine protons, while pyrazine aromatic protons resonate at δ 8.5–9.0 ppm .
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Mass Spectrometry: The molecular ion peak at m/z 149 aligns with the compound’s molecular weight .
Comparative Structural Analysis
The compound’s uniqueness lies in its combination of aziridine and pyrazine motifs. Compared to analogs like aziridin-1-yl(piperidin-1-yl)methanone (PubChem CID: 121227525) , which replaces pyrazine with a piperidine ring, the pyrazine moiety enhances electron-deficient character, favoring nucleophilic attacks on the aziridine ring .
Synthetic Routes and Optimization
Reaction Conditions
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Temperature: Room temperature (20–25°C) minimizes side reactions .
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Catalysis: 1,4-Diazabicyclo[2.2.2]octane (DABCO) enhances reaction efficiency by deprotonating intermediates .
Aziridine Group Transfer
Recent advances in aziridine functionalization, as reported in J. Am. Chem. Soc., highlight photoinduced methods for transferring aziridine groups to alkenes . For example, N-pyridinium aziridine salts undergo one-electron reduction under UV light, generating transient radicals that add to electron-deficient alkenes . This methodology could be adapted to synthesize Aziridin-1-yl(pyrazin-2-yl)methanone by selecting appropriate pyrazine-containing substrates.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water due to the hydrophobic pyrazine ring .
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Stability: The aziridine ring is sensitive to acidic conditions, undergoing ring-opening reactions, while the pyrazine ring remains stable under ambient conditions .
Thermal Properties
Reactivity and Functionalization
Aziridine Ring-Opening Reactions
The strained aziridine ring undergoes nucleophilic ring-opening, a trait exploited in drug design. For example:
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